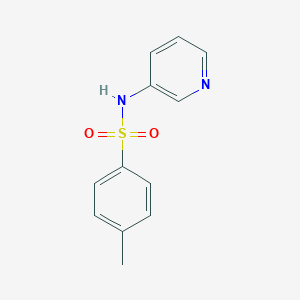
4-methyl-N-(pyridin-3-yl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-(pyridin-3-yl)benzene-1-sulfonamide, also known as MRS2587, is a selective P2X7 receptor antagonist. P2X7 receptors are a type of ion channel found in immune cells, and they play a role in inflammation and cell death. MRS2587 has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and autoimmune disorders.
Mecanismo De Acción
4-methyl-N-(pyridin-3-yl)benzene-1-sulfonamide works by selectively blocking the P2X7 receptor, which is involved in the activation of immune cells and the release of pro-inflammatory cytokines. By blocking this receptor, 4-methyl-N-(pyridin-3-yl)benzene-1-sulfonamide reduces inflammation and cell death, which can lead to improved outcomes in various disease states.
Efectos Bioquímicos Y Fisiológicos
4-methyl-N-(pyridin-3-yl)benzene-1-sulfonamide has been shown to have a variety of biochemical and physiological effects. It reduces the activation of immune cells, including macrophages and microglia, and reduces the release of pro-inflammatory cytokines. It also reduces cell death and improves cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-methyl-N-(pyridin-3-yl)benzene-1-sulfonamide has several advantages for lab experiments. It is a selective P2X7 receptor antagonist, which means that it specifically targets this receptor without affecting other receptors. It is also relatively stable and easy to synthesize. However, there are also limitations to using 4-methyl-N-(pyridin-3-yl)benzene-1-sulfonamide in lab experiments. It can be expensive to synthesize, and its effects may vary depending on the disease model and experimental conditions.
Direcciones Futuras
There are several future directions for research on 4-methyl-N-(pyridin-3-yl)benzene-1-sulfonamide. One area of interest is its potential use in combination with other drugs to treat cancer and other diseases. Another area of interest is its potential use in combination with immunotherapy to enhance the immune response to cancer cells. Additionally, further studies are needed to determine the optimal dosage and administration of 4-methyl-N-(pyridin-3-yl)benzene-1-sulfonamide for different disease states.
Métodos De Síntesis
4-methyl-N-(pyridin-3-yl)benzene-1-sulfonamide can be synthesized through a multi-step process involving the reaction of pyridine-3-amine with 4-methylbenzenesulfonyl chloride. The resulting intermediate is then further reacted with sodium azide and triphenylphosphine to yield the final product.
Aplicaciones Científicas De Investigación
4-methyl-N-(pyridin-3-yl)benzene-1-sulfonamide has been extensively studied for its potential therapeutic applications. In cancer research, it has been shown to inhibit tumor growth and metastasis in various types of cancer, including breast cancer and melanoma. In neurodegenerative disease research, 4-methyl-N-(pyridin-3-yl)benzene-1-sulfonamide has been shown to reduce inflammation and improve cognitive function in animal models of Alzheimer's disease and multiple sclerosis. In autoimmune disease research, 4-methyl-N-(pyridin-3-yl)benzene-1-sulfonamide has been shown to reduce inflammation and prevent tissue damage in animal models of rheumatoid arthritis and lupus.
Propiedades
Número CAS |
65523-65-1 |
|---|---|
Nombre del producto |
4-methyl-N-(pyridin-3-yl)benzene-1-sulfonamide |
Fórmula molecular |
C12H12N2O2S |
Peso molecular |
248.3 g/mol |
Nombre IUPAC |
4-methyl-N-pyridin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C12H12N2O2S/c1-10-4-6-12(7-5-10)17(15,16)14-11-3-2-8-13-9-11/h2-9,14H,1H3 |
Clave InChI |
JSNNVBLCQRJOQF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CN=CC=C2 |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CN=CC=C2 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-oxo-1,4-dihydropyrrolo[1,2-B]pyridazine-3-carboxylate](/img/structure/B172786.png)
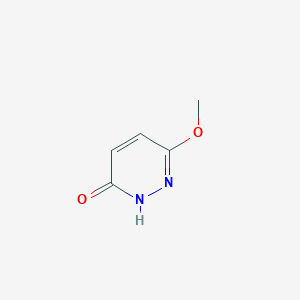
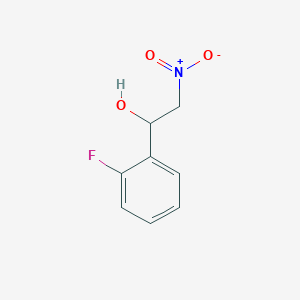
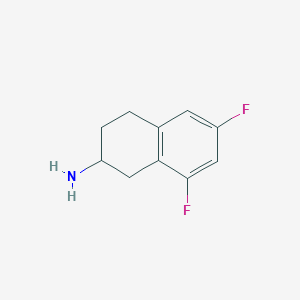
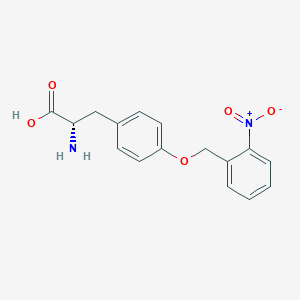
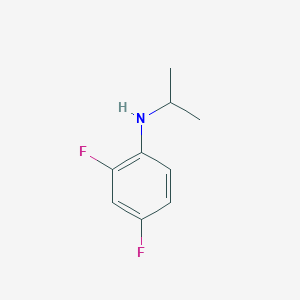
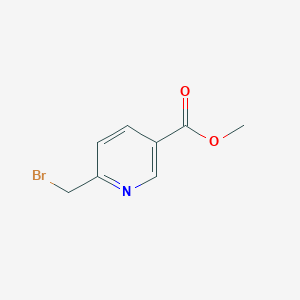
![2-(Methylthio)-4H-thiopyrano[3,2-b]pyridin-4-one](/img/structure/B172811.png)
![Methyl 2-[4-(aminomethyl)phenyl]benzoate](/img/structure/B172814.png)
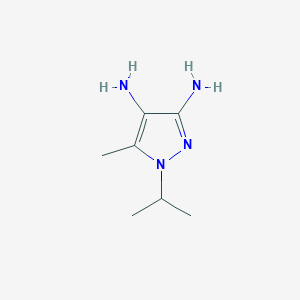
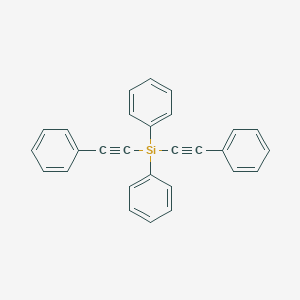
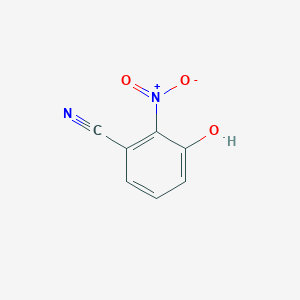
![[2-(2-Chloro-5-nitropyridin-4-yl)vinyl]dimethylamine](/img/structure/B172821.png)
